molecular formula C11H6F3NO2 B102219 2-(Trifluoromethyl)quinoline-4-carboxylic acid CAS No. 18706-39-3

2-(Trifluoromethyl)quinoline-4-carboxylic acid

Cat. No. B102219
Key on ui cas rn: 18706-39-3
M. Wt: 241.17 g/mol
InChI Key: BHRSRGUVJGTOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04267333

Procedure details

A 500 mL three-necked flask equipped with a stirrer, water condenser and thermometer was charged with fifteen grams (15 g) of isatin (0.10 mol), six grams (6 g) of potassium hydroxide (0.11 mol), and 100 mL of water. About 12 grams (12 g) of glacial acetic acid (0.20 mol) and 12 grams (12 g) of sodium acetate (0.14 mol) were then added to bring the pH of the mixture to 5±0.1. After the addition of 13.7 grams of trifluoroacetone (0.12 mol), the mixture was heated to 70° C. for 15 hours. At the end of this time, the mixture was acidified with 10% hydrochloric acid. A precipitate of 2-trifluoromethyl cinchoninic acid was obtained which was separated by filtration. The precipitate was washed with water until the wash water was clear, and then dried in air. About 18.8 grams of product was recovered, representing a yield of 76 percent.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[OH-].[K+].C(O)(=[O:16])C.C([O-])(=O)C.[Na+].[F:23][C:24]([F:29])([F:28])[C:25](=O)[CH3:26].Cl>O>[F:23][C:24]([F:29])([F:28])[C:25]1[CH:26]=[C:4]([C:2]([OH:16])=[O:3])[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:1]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
13.7 g
Type
reactant
Smiles
FC(C(C)=O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL three-necked flask equipped with a stirrer, water condenser

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC2=CC=CC=C2C(=C1)C(=O)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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